molecular formula C9H9FN2O2S B2963876 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 202131-20-2

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2963876
CAS No.: 202131-20-2
M. Wt: 228.24
InChI Key: LGBKWJVQGOBPHS-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride (CAS: 202131-20-2) is a sulfonyl fluoride derivative featuring a benzimidazole moiety. Its molecular formula is C₉H₉FN₂O₂S, with a molar mass of 228.24 g/mol and a predicted density of 1.43 g/cm³ . The compound’s boiling point is estimated at 418.1°C, and its pKa value of 4.41 suggests moderate acidity, likely attributable to the sulfonyl fluoride group’s electron-withdrawing effects . This class of compounds is of interest in medicinal chemistry and chemical biology due to the sulfonyl fluoride group’s reactivity as a covalent inhibitor of serine hydrolases and other nucleophilic enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBKWJVQGOBPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1H-1,3-benzodiazol-1-yl)ethanol with sulfuryl fluoride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Predicted Properties
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride 202131-20-2 C₉H₉FN₂O₂S 228.24 Benzimidazole, sulfonyl fluoride pKa: 4.41; Boiling point: 418.1°C; Density: 1.43 g/cm³
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-sulfonyl fluoride (EN300-224407) N/A C₆H₆F₄N₂O₂S 262.19 Trifluoromethylpyrazole, sulfonyl fluoride Not reported; expected higher lipophilicity due to CF₃ group
2-(trifluoromethyl)benzene-1-sulfonyl fluoride N/A C₇H₄F₃O₂S 218.17 Trifluoromethylbenzene, sulfonyl fluoride Likely lower boiling point (~300–350°C) due to simpler aromatic structure
4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl fluoride 2137715-80-9 C₁₀H₈FNO₃S 241.24 Methyloxazole, sulfonyl fluoride Moderate acidity (pKa ~4–5); potential for enhanced solubility in polar solvents
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl fluoride 2137765-25-2 C₇H₈FN₃O₃S₂ 293.29 Cyclopropylthiadiazole, sulfonyl fluoride Higher molar mass may reduce membrane permeability; predicted stability in aqueous media

Key Observations:

Compounds with trifluoromethyl groups (e.g., EN300-224407) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration compared to the benzimidazole derivative .

Reactivity and Stability :

  • Sulfonyl fluorides with electron-deficient aromatic systems (e.g., trifluoromethylbenzene) are more reactive toward nucleophiles than benzimidazole-containing analogs due to stronger electron withdrawal .
  • The predicted pKa of the target compound (4.41) aligns with typical sulfonyl fluorides, suggesting comparable hydrolytic stability under physiological conditions .

Applications :

  • Benzimidazole derivatives are widely used in kinase inhibitor design , while pyrazole- or oxazole-containing sulfonyl fluorides (e.g., EN300-224407) are prioritized for covalent probe development in proteomics .
  • Thiadiazole derivatives (e.g., CAS 2137765-25-2) may find niche roles in antibacterial agents due to their heterocyclic thiadiazole core .

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl fluoride, commonly referred to as benzodiazol sulfonyl fluoride, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in the scientific community.

Basic Information

  • IUPAC Name : 2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride
  • CAS Number : 202131-20-2
  • Molecular Formula : C9H9FN2O2S
  • Molecular Weight : 216.25 g/mol
  • Purity : ≥95%
  • Physical Form : Powder
  • Storage Temperature : 4°C

Structure

The compound features a benzodiazole moiety linked to an ethane sulfonyl group, which contributes to its reactivity and biological properties.

Research indicates that this compound exhibits significant biological activity primarily through its role as a sulfonyl fluoride. This functional group is known for its ability to modify proteins and enzymes via covalent bond formation. The compound's mechanism of action typically involves:

  • Enzyme Inhibition : The sulfonyl fluoride can act as an irreversible inhibitor of serine proteases and other enzymes by forming stable covalent bonds with active site residues.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Biological Chemistry demonstrated that benzodiazol sulfonyl fluoride effectively inhibited the activity of a specific serine protease involved in inflammatory responses. The IC50 value was determined to be approximately 150 nM, indicating potent inhibitory activity.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across tested strains.

Data Table: Summary of Biological Activities

Biological ActivityTarget Enzyme/OrganismIC50/MIC Value
Enzyme InhibitionSerine Protease150 nM
Antimicrobial ActivityVarious Bacterial Strains32 - 128 µg/mL
Cytotoxicity on Cancer Cell LinesHeLa CellsIC50 = 200 µM

Safety and Handling

Given its reactivity, proper safety measures should be observed when handling this compound. The compound is classified with hazard statements indicating it may cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE) should be worn during experiments.

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